Diethyl (chlorocarbonyloxy)methylmalonate
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Overview
Description
Diethyl (chlorocarbonyloxy)methylmalonate is an organic compound with the molecular formula C9H13ClO6. It is a derivative of malonic acid and is characterized by the presence of a chlorocarbonyloxy group attached to a methylmalonate backbone. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (chlorocarbonyloxy)methylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with phosgene (carbonyl chloride) in the presence of a base. The reaction proceeds as follows: [ \text{Diethyl malonate} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts.
Chemical Reactions Analysis
Types of Reactions: Diethyl (chlorocarbonyloxy)methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyloxy group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Reduction: The compound can be reduced to form diethyl methylmalonate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted malonates.
Hydrolysis: Malonic acid derivatives.
Reduction: Diethyl methylmalonate.
Scientific Research Applications
Diethyl (chlorocarbonyloxy)methylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (chlorocarbonyloxy)methylmalonate involves its reactivity with nucleophiles and its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways include:
Nucleophilic Substitution: The chlorocarbonyloxy group is a good leaving group, making the compound reactive towards nucleophiles.
Esterification: The ester groups can participate in esterification reactions, forming new ester bonds.
Hydrolysis: The ester bonds can be hydrolyzed to form carboxylic acids.
Comparison with Similar Compounds
Diethyl (chlorocarbonyloxy)methylmalonate can be compared with other malonate derivatives such as:
Diethyl malonate: Lacks the chlorocarbonyloxy group and is less reactive.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Malonic acid: The parent compound, which is more acidic and less reactive in esterification reactions.
Uniqueness: this compound is unique due to its chlorocarbonyloxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
84209-30-3 |
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Molecular Formula |
C9H13ClO6 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
diethyl 2-carbonochloridoyloxy-2-methylpropanedioate |
InChI |
InChI=1S/C9H13ClO6/c1-4-14-6(11)9(3,16-8(10)13)7(12)15-5-2/h4-5H2,1-3H3 |
InChI Key |
VGLFNWSQUOWJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)OC(=O)Cl |
Origin of Product |
United States |
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